

The Photophysical Properties of Coumarin-PEG3-TCO: A Technical Guide

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Compound of Interest

Compound Name: Coumarin-PEG3-TCO

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This technical guide provides an in-depth overview of the photophysical properties of **Coumarin-PEG3-TCO**, a fluorogenic probe increasingly utilized in bioorthogonal chemistry. This document details the core photophysical characteristics, experimental protocols for their determination, and the underlying chemical principles of its application.

Coumarin-PEG3-TCO is a fluorescent probe that combines a 7-aminocoumarin fluorophore with a trans-cyclooctene (TCO) moiety through a three-unit polyethylene glycol (PEG) linker. Its key feature is its fluorogenic nature when participating in the inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule. This "turn-on" fluorescence is highly advantageous for reducing background signal in complex biological environments, making it a powerful tool for no-wash cellular imaging and the specific labeling of biomolecules.

Core Photophysical Data

The photophysical properties of **Coumarin-PEG3-TCO** are dramatically altered upon its reaction with a tetrazine. In its unreacted state, the coumarin fluorescence is efficiently quenched. Following the iEDDA reaction, a highly fluorescent dihydropyridazine product is formed, leading to a significant increase in fluorescence intensity.

Due to the proprietary nature of specific probe data, the following tables present a compilation of photophysical properties for closely related coumarin-tetrazine probes after reaction with

TCO, which serve as a strong proxy for the expected characteristics of the **Coumarin-PEG3-TCO** product.

Table 1: Photophysical Properties of Unreacted Coumarin-TCO Probe (Proxy Data)

Parameter	Value	Notes
Fluorescence Quantum Yield (Φ_F)	~0.003	Data for a structurally similar unreacted coumarin-cyclooctyne conjugate is used as a proxy. The quantum yield of the unreacted probe is exceptionally low due to efficient quenching by the TCO moiety.
Fluorescence Lifetime (τ_F)	Not available	The fluorescence lifetime of the unreacted probe is expected to be very short due to efficient quenching. Detailed experimental determination is recommended.

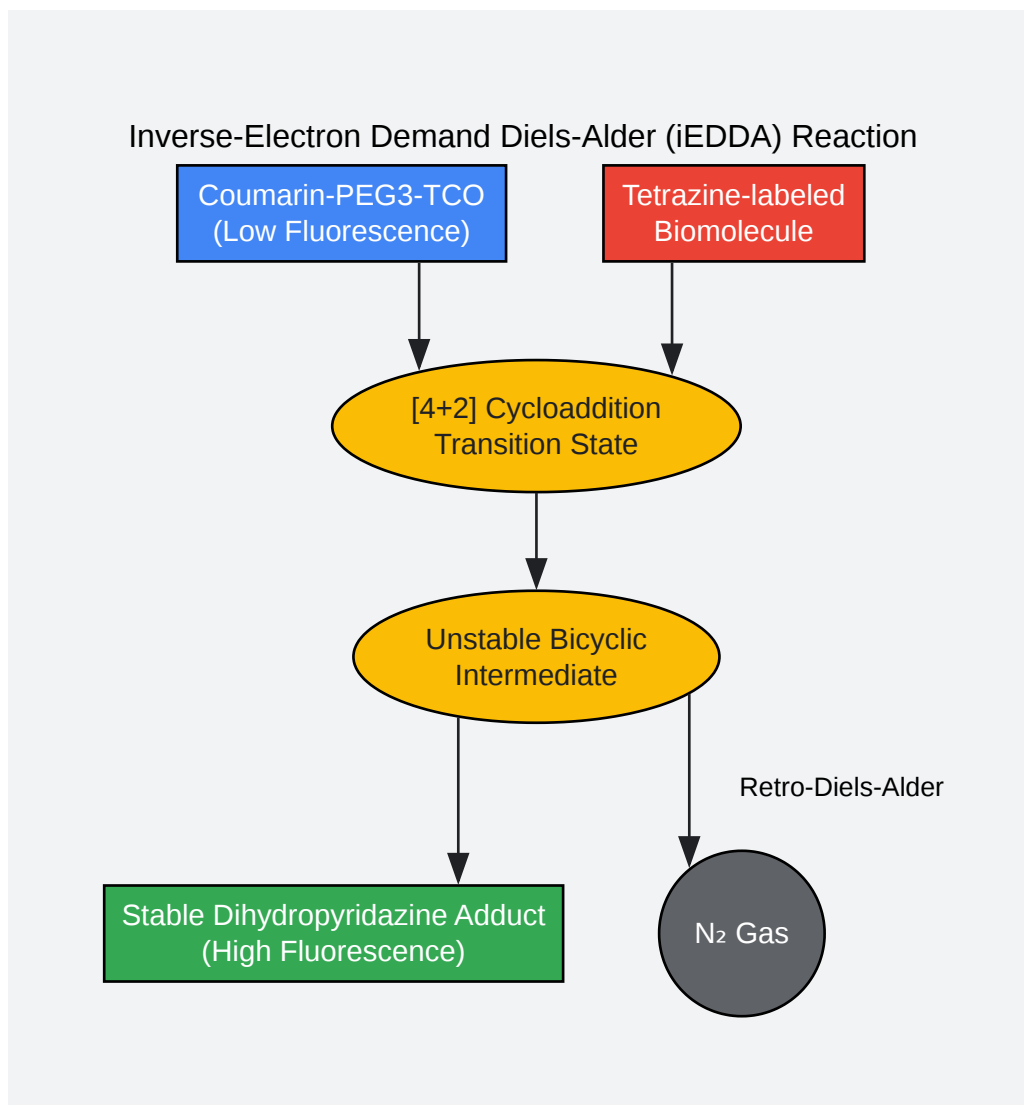
Table 2: Photophysical Properties of Coumarin-TCO and Tetrazine Reaction Product (Proxy Data)

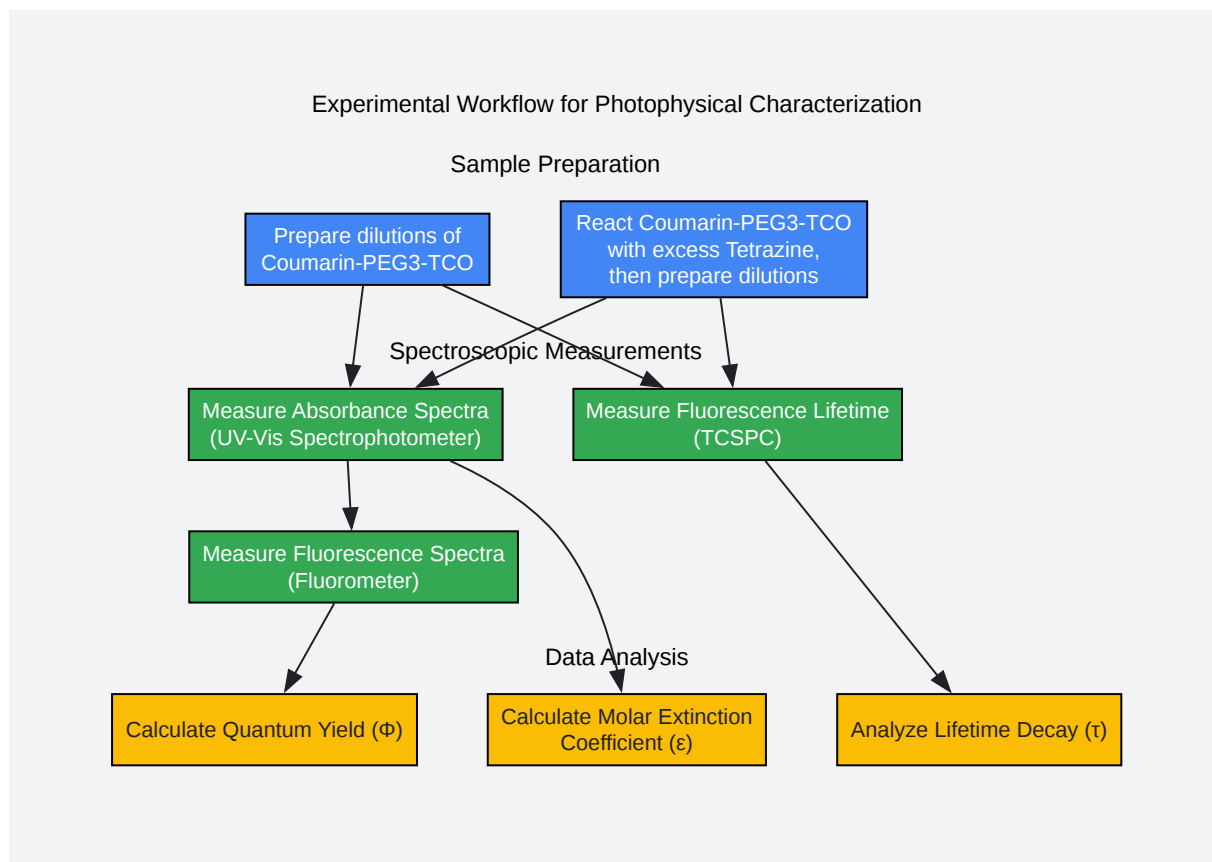
Probe Analogue	Excitation Max (λ_{ex})	Emission Max (λ_{em})	Molar Extinction Coefficient (ϵ)	Quantum Yield (Φ_F)	Fluorescence Enhancement
HELIOS 400	400 nm	502 nm	16,000 M ⁻¹ cm ⁻¹	0.41	4,000-fold ^[1]
HELIOS 388	388 nm	482 nm	20,000 M ⁻¹ cm ⁻¹	0.38	11,000-fold ^[1]
HELIOS 370	370 nm	463 nm	19,000 M ⁻¹ cm ⁻¹	0.49	2,900-fold ^[1]
Fluorescence Lifetime (τ_F)	Not available	Fluorescence lifetime for the reacted product has not been explicitly reported in the reviewed literature. Measurement via TCSPC is advised.			

Note: The HELIOS probes are coumarin-tetrazine conjugates that, upon reaction with TCO, yield a fluorescent product analogous to the product of **Coumarin-PEG3-TCO** reacting with a tetrazine. The data presented was measured in PBS buffer (pH 7.4).^{[1][2]}

Signaling Pathway and Experimental Workflow

The primary signaling mechanism of **Coumarin-PEG3-TCO** is the bioorthogonal iEDDA reaction. A generalized workflow for the characterization of its photophysical properties is also presented.





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References

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